I-BRD9

Vue d'ensemble

Description

I-BRD9 est un inhibiteur sélectif de la protéine 9 contenant un domaine bromodomaine (BRD9). Les domaines bromodomaines sont des modules protéiques qui reconnaissent les résidus de lysine acétylés sur les queues d'histones, jouant un rôle crucial dans la régulation de l'expression des gènes. This compound a été développé comme une sonde chimique pour étudier la fonction de BRD9 dans divers processus biologiques, y compris le remodelage de la chromatine et la régulation des gènes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de I-BRD9 implique un processus en plusieurs étapes qui comprend la formation d'intermédiaires clés et leur fonctionnalisation ultérieure. L'une des voies de synthèse rapportées implique les étapes suivantes :

- Formation d'un noyau imidazopyridine.

- Introduction d'un groupe trifluorométhyle à une position spécifique sur le noyau.

- Fonctionnalisation avec un groupe éthyle et une fraction carboximidamide.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas détaillées de manière exhaustive dans la littérature, la synthèse suit généralement les protocoles standard de synthèse organique, y compris les étapes de purification telles que la recristallisation et la chromatographie pour atteindre une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions

I-BRD9 subit principalement des réactions de substitution pendant sa synthèse. L'introduction de divers groupes fonctionnels, tels que le trifluorométhyle et le carboximidamide, implique des réactions de substitution nucléophile .

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse de this compound comprennent :

- Dérivés d'imidazopyridine

- Agents de trifluorométhylation

- Agents d'éthylation

- Précurseurs de carboximidamide

Les réactions sont généralement réalisées dans des conditions contrôlées, y compris des températures et des solvants spécifiques pour garantir un rendement élevé et une sélectivité .

Produits majeurs

Le produit principal de ces réactions est this compound lui-même, caractérisé par sa liaison puissante et sélective à BRD9, avec une sélectivité significative par rapport aux autres domaines bromodomaines .

Applications de la recherche scientifique

This compound a été largement utilisé dans la recherche scientifique pour étudier le rôle de BRD9 dans divers processus biologiques . Certaines de ses applications clés comprennent :

Recherche sur les cellules souches : This compound a été utilisé pour enquêter sur le rôle de BRD9 dans l'autorenouvellement et la différenciation des cellules souches embryonnaires humaines, soulignant son importance en biologie des cellules souches.

Mécanisme d'action

This compound exerce ses effets en se liant sélectivement au domaine bromodomaine de BRD9, inhibant ainsi son interaction avec les résidus de lysine acétylés sur les queues d'histones . Cette inhibition perturbe la fonction du complexe de remodelage de la chromatine SWI/SNF non canonique (ncBAF), conduisant à des changements dans l'expression des gènes. BRD9 est impliqué dans la régulation de la voie de signalisation TGF-β/Activin/Nodal, qui joue un rôle crucial dans la différenciation cellulaire et la progression du cancer .

Applications De Recherche Scientifique

I-BRD9 has been extensively used in scientific research to study the role of BRD9 in various biological processes . Some of its key applications include:

Stem Cell Research: This compound has been used to investigate the role of BRD9 in the self-renewal and differentiation of human embryonic stem cells, highlighting its importance in stem cell biology.

Epigenetics: As a bromodomain inhibitor, this compound is a valuable tool for studying chromatin remodeling and gene expression regulation.

Mécanisme D'action

I-BRD9 exerts its effects by selectively binding to the bromodomain of BRD9, thereby inhibiting its interaction with acetylated lysine residues on histone tails . This inhibition disrupts the function of the non-canonical SWI/SNF (ncBAF) chromatin-remodeling complex, leading to changes in gene expression. BRD9 is involved in the regulation of the TGF-β/Activin/Nodal signaling pathway, which plays a crucial role in cell differentiation and cancer progression .

Comparaison Avec Des Composés Similaires

I-BRD9 est unique en raison de sa haute sélectivité pour BRD9 par rapport aux autres domaines bromodomaines, tels que ceux de la famille BET (BRD2, BRD3, BRD4) . Les composés similaires comprennent :

JQ1 : Un inhibiteur bien connu de la famille BET des domaines bromodomaines, utilisé dans la recherche sur le cancer.

I-BET151 : Un autre inhibiteur de domaine bromodomaine BET avec des applications en oncologie et en immunologie.

L'unicité d'this compound réside dans sa capacité à inhiber sélectivement BRD9 avec des effets hors cible minimes sur les autres domaines bromodomaines, ce qui en fait un outil précieux pour étudier les fonctions spécifiques de BRD9 dans divers processus biologiques .

Activité Biologique

I-BRD9 is a selective chemical probe targeting the bromodomain-containing protein 9 (BRD9), which plays a significant role in various biological processes, particularly in cancer biology and immune response. This article delves into the biological activity of this compound, summarizing key research findings, including data tables and case studies that highlight its mechanisms and potential therapeutic applications.

Overview of BRD9

BRD9 is a member of the bromodomain and extraterminal domain (BET) family, which recognizes acetylated lysine residues on histones, influencing chromatin dynamics and gene expression. The inhibition of BRD9 has been linked to various oncogenic processes, making it a target for cancer therapy.

Discovery and Selectivity of this compound

This compound was developed through structure-based design, achieving over 700-fold selectivity for BRD9 compared to other BET proteins and 200-fold selectivity over BRD7. This selectivity is crucial for studying BRD9's biological functions without interference from other bromodomain-containing proteins .

This compound functions primarily by inhibiting BRD9's interaction with transcription factors, leading to altered gene expression profiles. Studies have demonstrated that treatment with this compound results in significant changes in gene expression related to immune responses and tumor proliferation.

Key Findings from Research Studies

-

Osteoclastogenesis Promotion :

- In bone marrow-derived macrophages (BMDMs), this compound treatment led to a dose-dependent increase in osteoclast-related genes such as Acp5 and Mmp9, indicating its role in promoting osteoclast differentiation .

- RNA sequencing revealed that 211 genes were downregulated while 184 were upregulated following this compound treatment, highlighting its impact on the transcriptional landscape during osteoclastogenesis .

-

Gene Regulation :

- In Kasumi-1 cells, this compound treatment resulted in the downregulation of genes involved in oncogenic pathways, such as CLEC1, DUSP6, FES, and SAMSN1. .

- Gene set enrichment analysis indicated that pathways related to immune responses were significantly affected by this compound treatment, showcasing its potential in modulating immune function .

Data Tables

| Biological Activity | Gene Expression Changes | Concentration (μM) | Effect |

|---|---|---|---|

| Osteoclastogenesis | Increased Acp5, Mmp9 | 1 | Promotes differentiation |

| Gene Regulation | Downregulation of CLEC1, DUSP6, FES, SAMSN1 | 0.5 | Alters oncogenic pathways |

Case Study 1: Osteoclast Differentiation

In a study examining the effects of this compound on BMDMs, researchers observed that treatment with 1 μM this compound significantly increased the number and size of TRAP+ multinucleated osteoclasts. This was associated with enhanced expression of osteoclast-specific markers, demonstrating this compound's potential role in bone metabolism .

Case Study 2: Cancer Cell Lines

In Kasumi-1 leukemia cells, this compound was shown to selectively regulate genes involved in cell proliferation and immune response. The results indicated that this compound could serve as a valuable tool for understanding BRD9's role in cancer biology and for developing new therapeutic strategies targeting BRD9 .

Propriétés

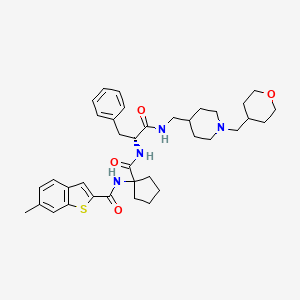

IUPAC Name |

N'-(1,1-dioxothian-4-yl)-5-ethyl-4-oxo-7-[3-(trifluoromethyl)phenyl]thieno[3,2-c]pyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N3O3S2/c1-2-28-12-17(13-4-3-5-14(10-13)22(23,24)25)19-16(21(28)29)11-18(32-19)20(26)27-15-6-8-33(30,31)9-7-15/h3-5,10-12,15H,2,6-9H2,1H3,(H2,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUWGLUCNBMGPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=CC=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.